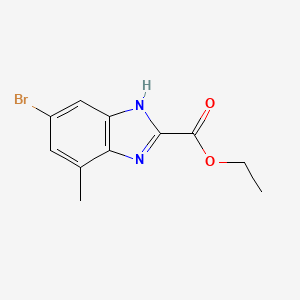

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate

Description

Ethyl 6-bromo-4-methylbenzimidazole-2-carboxylate is a heterocyclic compound featuring a benzimidazole core substituted with a bromine atom at position 6, a methyl group at position 4, and an ethyl carboxylate ester at position 2. This compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly in drug design where halogenated heterocycles are valued for their bioactivity .

These may involve cyclization reactions between substituted diamines and carboxylate esters, with bromine introduced via electrophilic substitution or via brominated precursors .

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-5-7(12)4-6(2)9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14) |

InChI Key |

SHIOBTDXYAFVSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 4-methyl-1,2-phenylenediamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Ethyl 6-Bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

Structural Differences :

- Core Heterocycle : The benzofuran derivative (CAS 308295-64-9) replaces the benzimidazole’s nitrogen atoms with an oxygen atom, reducing hydrogen-bonding capacity and basicity.

- Substituents: Additional groups include a 2-methyl, 5-[(E)-3-phenylpropenoxy], and 3-carboxylate, introducing steric bulk and extended conjugation compared to the simpler benzimidazole analog .

Physicochemical Properties :

Functional Implications :

Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Structural Differences :

- Heteroatoms : The benzoxazine core contains one oxygen and one nitrogen atom in a partially saturated ring, contrasting with the fully aromatic benzimidazole.

Role of Substituents: Bromine and Methyl Groups

- Bromine : Enhances molecular weight and lipophilicity. In benzimidazoles, bromine at position 6 may facilitate halogen bonding with biological targets, a feature exploited in kinase inhibitors and antimicrobial agents.

Data Table: Key Comparative Properties

Biological Activity

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate (EBMBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

EBMBC features a benzimidazole core, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of 287.09 g/mol. The presence of bromine at the 6-position and a methyl group at the 4-position contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that EBMBC exhibits antimicrobial effects against various pathogens. The bromine substitution enhances the compound's binding affinity to biological targets, which may improve its effectiveness compared to non-halogenated analogs. Preliminary studies have shown that compounds in the benzimidazole class often possess significant antimicrobial properties, making EBMBC a candidate for further investigation in this area.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. EBMBC has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth, potentially through enzyme inhibition or receptor binding .

Enzyme Inhibition

EBMBC has been identified as a potential inhibitor of specific enzymes involved in disease mechanisms. For instance, studies have focused on its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. The compound's structure allows it to selectively inhibit COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects .

Synthesis

The synthesis of EBMBC involves multiple steps, typically starting from easily accessible benzimidazole derivatives. A common synthetic route includes:

- Formation of the Benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of bromine at the 6-position is performed using brominating agents under controlled conditions.

- Esterification : Finally, the carboxylic acid group is converted into an ethyl ester using standard esterification techniques.

The overall yield and purity of EBMBC can vary based on the synthetic route employed .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the efficacy of EBMBC against Streptococcus pneumoniae , revealing that it acts as a narrow-spectrum inhibitor with significant potency. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that EBMBC effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent response, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Comparative Analysis

To highlight the uniqueness of EBMBC among similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate | Bromine and methyl substitutions enhance biological activity | |

| Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate | Lacks ethyl group; reduced solubility | |

| Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate | Fluorine substitution may alter reactivity |

This table illustrates how EBMBC stands out due to its specific halogen substitutions that may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives typically involves cyclization reactions. For example, a general procedure for analogous esters (e.g., benzoxazole carboxylates) involves refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via precipitation . For Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate, optimization may include adjusting reaction time, temperature, and stoichiometric ratios of brominated intermediates. Monitoring by TLC or HPLC is critical to track intermediate formation and minimize side products.

Q. How can crystallographic data be used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Software suites like SHELX (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and ring puckering parameters . For example, Cremer-Pople coordinates can quantify deviations from planarity in the benzimidazole ring . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

Q. What analytical techniques are suitable for assessing purity and identifying impurities?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or UHPLC (with UV/vis detection) identifies impurities. For brominated analogs, halogen-specific detectors (e.g., XRF) may enhance sensitivity. Reference standards, such as those listed for related brominated compounds (e.g., 4-Bromo-3,5-dimethyl phenyl-N-methyl carbamate), can aid in impurity profiling .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic environment of the bromine substituent. For instance, Fukui indices may predict sites susceptible to nucleophilic attack. Comparing results with crystallographic data (e.g., bond lengths near the bromine atom) validates computational models .

Q. What experimental strategies resolve contradictions in NMR spectral assignments for this compound?

Discrepancies in proton/carbon shifts (e.g., overlapping peaks) can be addressed via 2D NMR (HSQC, HMBC) to correlate signals. For example, the methyl group at position 4 may exhibit distinct coupling patterns in NOESY experiments due to steric hindrance from the benzimidazole ring. Cross-referencing with analogous structures (e.g., Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate) helps validate assignments .

Q. How does ring puckering in the benzimidazole moiety influence the compound's biological activity?

Conformational analysis using Cremer-Pople coordinates quantifies non-planarity in the benzimidazole ring . Molecular dynamics simulations can correlate puckering amplitudes (e.g., θ and φ angles) with binding affinity in enzyme assays. For example, increased puckering may sterically hinder interactions with target proteins.

Q. What methodologies are recommended for studying the compound's stability under varying pH and temperature conditions?

Accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress) paired with LC-MS analysis identify degradation pathways. For ester derivatives like this compound, hydrolysis of the carboxylate group is a key concern. Comparing degradation profiles with structurally similar compounds (e.g., Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate) provides mechanistic insights .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.